molecular formula C10H18N2S B13335233 Hexyl(1,3-thiazol-5-ylmethyl)amine

Hexyl(1,3-thiazol-5-ylmethyl)amine

Cat. No.: B13335233
M. Wt: 198.33 g/mol
InChI Key: UMSRFCALBUZNOO-UHFFFAOYSA-N
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Description

Hexyl(1,3-thiazol-5-ylmethyl)amine is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of thiazole derivatives, including Hexyl(1,3-thiazol-5-ylmethyl)amine, often involves large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. Catalysts and automated systems are often employed to enhance reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions

Hexyl(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Hexyl(1,3-thiazol-5-ylmethyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexyl(1,3-thiazol-5-ylmethyl)amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, they can interact with DNA and proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexyl(1,3-thiazol-5-ylmethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The hexyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C10H18N2S

Molecular Weight

198.33 g/mol

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)hexan-1-amine

InChI

InChI=1S/C10H18N2S/c1-2-3-4-5-6-11-7-10-8-12-9-13-10/h8-9,11H,2-7H2,1H3

InChI Key

UMSRFCALBUZNOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CN=CS1

Origin of Product

United States

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